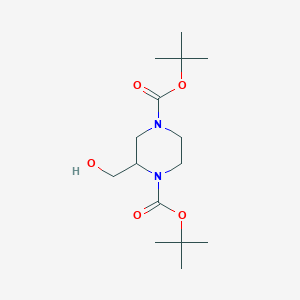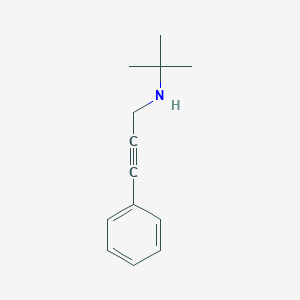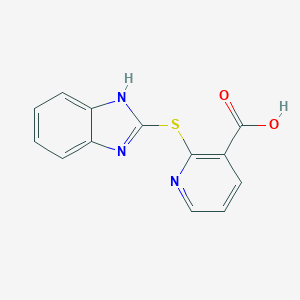
2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid is a novel compound that has gained significant attention in the scientific community for its potential use in various research applications. This compound is a hybrid molecule that combines the structural features of benzimidazole and nicotinic acid, making it a unique chemical entity.
科学的研究の応用
2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid has been extensively studied for its potential use in various research applications. It has been shown to exhibit anticancer, antifungal, and antimicrobial activities. Additionally, it has been investigated for its potential use as a fluorescent probe, enzyme inhibitor, and metal ion chelator. The unique structural features of 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid make it a promising candidate for further research in these areas.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific molecular targets in the cells. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes and bind to metal ions, leading to their inactivation.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid have been studied in various cell lines and animal models. It has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. Additionally, it has been shown to alter the levels of certain biomolecules, such as reactive oxygen species, cytokines, and growth factors. These effects suggest that 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid may have potential therapeutic applications in various diseases.
実験室実験の利点と制限
The advantages of using 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid in lab experiments include its unique structural features, broad spectrum of biological activity, and ease of synthesis. Additionally, it has been shown to exhibit low toxicity and high stability under various conditions. However, there are also limitations to its use, such as its poor solubility in water and limited availability in the market. These limitations can be overcome by optimizing the formulation and scaling up the synthesis process.
将来の方向性
There are several future directions for research on 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid. One area of interest is its potential use as a fluorescent probe for imaging applications. Another area is its use as an enzyme inhibitor for the development of new drugs. Additionally, further studies are needed to elucidate the mechanism of action and biological targets of the compound. Finally, efforts should be made to improve the synthesis process and increase the availability of the compound for research purposes.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid is a novel compound with potential use in various scientific research applications. Its unique structural features, broad spectrum of biological activity, and ease of synthesis make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid involves the reaction between 2-mercaptobenzimidazole and nicotinic acid in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzimidazole attacks the carbonyl group of nicotinic acid, leading to the formation of the final product. The purity and yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
特性
CAS番号 |
93202-02-9 |
|---|---|
製品名 |
2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid |
分子式 |
C13H9N3O2S |
分子量 |
271.3 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-ylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2S/c17-12(18)8-4-3-7-14-11(8)19-13-15-9-5-1-2-6-10(9)16-13/h1-7H,(H,15,16)(H,17,18) |
InChIキー |
BDISFGIJCKRNBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=CC=N3)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=CC=N3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




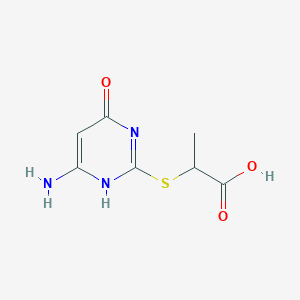

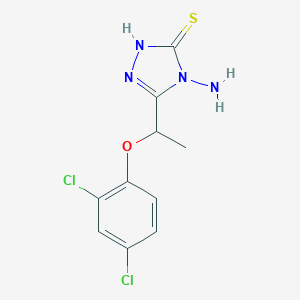
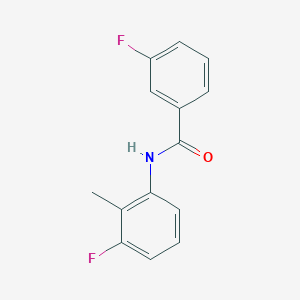
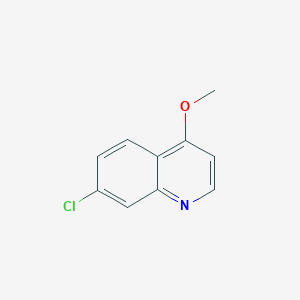
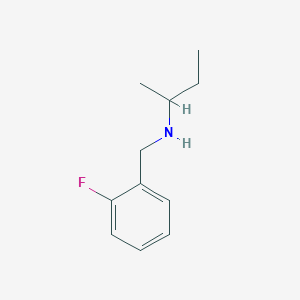
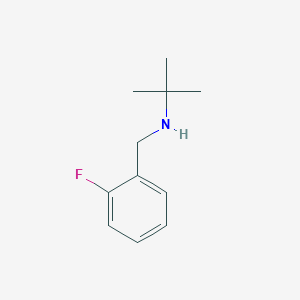
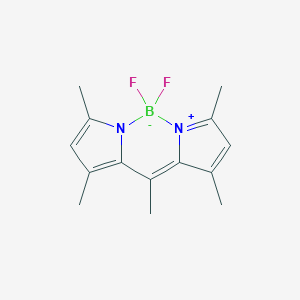
![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)

![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)
